REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([O:11]C)=[O:10])=[N+:2]=[N-:3].CO.O.[Li+].[OH-]>[Cl-].[Na+].O>[N:1]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10])=[N+:2]=[N-:3] |f:1.2,3.4,5.6.7|
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
mixture
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred for 5 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
AHA was synthesized
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
to remove unreacted Ester
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
Combined organic fractions were washed with brine
|
Type
|
CUSTOM
|
Details
|
Ethyl acetate was removed under reduced pressure that
|
Type
|
CUSTOM
|
Details
|
resulted to transparent liquid
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])CCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |